molecular formula C30H62 B14468537 11,15-Dimethyloctacosane CAS No. 68547-17-1

11,15-Dimethyloctacosane

Cat. No.: B14468537
CAS No.: 68547-17-1
M. Wt: 422.8 g/mol
InChI Key: REURFEGSOUHVCY-UHFFFAOYSA-N
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Description

11,15-Dimethyloctacosane is a branched alkane with a 28-carbon backbone (octacosane) and two methyl groups at positions 11 and 13. For instance, dimethylalkanes such as 5,15-Dimethyloctacosane (C₃₀H₆₂) exhibit retention indices of 28.820 in gas–liquid chromatography (GLC) studies . Branched alkanes like this compound are significant in biological systems; for example, they dominate the cuticular hydrocarbon profiles of insects such as Mastotermes hubbardi, where they likely function in waterproofing and chemical communication .

Properties

CAS No.

68547-17-1

Molecular Formula

C30H62

Molecular Weight

422.8 g/mol

IUPAC Name

11,15-dimethyloctacosane

InChI

InChI=1S/C30H62/c1-5-7-9-11-13-15-16-17-19-21-23-26-30(4)28-24-27-29(3)25-22-20-18-14-12-10-8-6-2/h29-30H,5-28H2,1-4H3

InChI Key

REURFEGSOUHVCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,15-Dimethyloctacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are conducted under high pressure and temperature to ensure complete saturation of the carbon chain .

Chemical Reactions Analysis

Types of Reactions: 11,15-Dimethyloctacosane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: No significant change due to saturation

    Substitution: Alkyl halides

Scientific Research Applications

11,15-Dimethyloctacosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11,15-Dimethyloctacosane in biological systems involves its role in the cuticular waxes of insects. It helps in reducing water loss and protecting against microbial attacks. The molecular targets include the cuticle surface, where it forms a protective barrier .

Comparison with Similar Compounds

Key Observations :

  • Branching Proximity : Compounds with methyl groups closer to the chain center (e.g., 7,13-Dimethyloctacosane) exhibit lower retention indices than those with distal branching (e.g., 5,15-Dimethyloctacosane) due to reduced molecular linearity and weaker van der Waals interactions in GLC .
  • Homologs : Longer-chain dimethylalkanes (e.g., C33 derivatives) are prevalent in insect hydrocarbons but lack detailed chromatographic data in the evidence .

Physicochemical Properties

Boiling Points and Volatility

While direct data for 11,15-Dimethyloctacosane is absent, branching reduces boiling points compared to linear alkanes. For example:

  • n-Octacosane (C₂₈H₅₈) : Boiling point ~432°C.
  • 11-Methylheptacosane (C₂₈H₅₈) : Expected boiling point reduction of ~5–10°C due to branching .
  • Dimethyl Derivatives : Compounds like 5,15-Dimethyloctacosane likely have even lower boiling points due to increased branching.

Mass Spectrometry Fragmentation

  • 11-Methylheptacosane : EI mass spectrum shows dominant fragments at m/z 57 (base peak) and 71, characteristic of branched alkane fragmentation .
  • Dimethylalkanes : Expected to exhibit similar fragmentation but with additional peaks due to dual branching (e.g., m/z 253, 252 in 11-Methylheptacosane) .

Isotopic Signatures

Dimethyloctacosane in C4 plant soils shows δ¹³C values of −18‰ to −19‰, distinct from C3 plant soils. This isotopic fractionation aids in tracing organic matter sources in environmental studies .

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